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molecular formula C3H5N5O B2533768 3-Amino-1H-1,2,4-triazole-5-carboxamide CAS No. 60016-63-9

3-Amino-1H-1,2,4-triazole-5-carboxamide

Cat. No. B2533768
M. Wt: 127.107
InChI Key: AFRNYWNYLIOMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188085B2

Procedure details

A stirred mixture of 3-amino-1H-1,2,4-triazole-5-carboxamide (103 mg, 0.810 mol) in 1,2-dichloroethane (1.62 mL) treated at room temperature with 2,6-lutidine (283 μL, 2.43 mmol) and triethylsilyl trifluoromethanesulfonate (458 μL, 2.03 mmol). After 22 hours the reaction was heated at 50° C. and after 1.5 hours of heating the reaction was allowed to cool to room temperature. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (25 mL), dried over magnesium sulfate, filtered, and evaporated to an oil which was flash chromatographed (silica gel, 0-10% ethyl acetate:hexane) to give the title compound as a white solid (130 mg).
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
solvent
Reaction Step One
Quantity
283 μL
Type
reactant
Reaction Step Two
Quantity
458 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([C:7]([NH2:9])=[O:8])[NH:4][N:3]=1.N1C(C)=CC=CC=1C.FC(F)(F)S(O[Si:24]([CH2:29][CH3:30])([CH2:27][CH3:28])[CH2:25][CH3:26])(=O)=O>ClCCCl.C(OCC)(=O)C>[NH2:1][C:2]1[N:6]=[C:5]([C:7]([NH:9][Si:24]([CH2:29][CH3:30])([CH2:27][CH3:28])[CH2:25][CH3:26])=[O:8])[NH:4][N:3]=1

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
NC1=NNC(=N1)C(=O)N
Name
Quantity
1.62 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
283 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
458 μL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](CC)(CC)CC)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 0-10% ethyl acetate:hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C(=O)N[Si](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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